Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a fluoro group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with an amino group in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 4-Cyano-3-(trifluoromethyl)aniline
- 2-Fluoro-3-(trifluoromethyl)aniline
Uniqueness
Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13F4NO2 |
---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
methyl 2-amino-3-fluoro-4-[3-methyl-2-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H13F4NO2/c1-8-4-3-5-9(12(8)16(18,19)20)10-6-7-11(15(22)23-2)14(21)13(10)17/h3-7H,21H2,1-2H3 |
InChI Key |
JDPVFGIIMXQZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)C(=O)OC)N)F)C(F)(F)F |
Origin of Product |
United States |
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